Benzyl 2-amino-4-(3-bromobenzyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate
Description
Benzyl 2-amino-4-(3-bromobenzyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate is a heterocyclic compound featuring a pyrrolo[3,4-d]thiazole core substituted with a 3-bromobenzyl group at position 4, an amino group at position 2, and a benzyl ester at position 3. While detailed data on this specific compound (e.g., melting point, solubility) are unavailable in the provided evidence, comparisons with structurally related analogs highlight critical distinctions in substituent effects, molecular weight, and applications.
Properties
IUPAC Name |
benzyl 2-amino-4-[(3-bromophenyl)methyl]-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O2S/c21-15-8-4-7-14(9-15)10-16-18-17(27-19(22)23-18)11-24(16)20(25)26-12-13-5-2-1-3-6-13/h1-9,16H,10-12H2,(H2,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMBSBIUDQIXSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(N1C(=O)OCC3=CC=CC=C3)CC4=CC(=CC=C4)Br)N=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901114801 | |
| Record name | Phenylmethyl 2-amino-4-[(3-bromophenyl)methyl]-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901114801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1637310-51-0 | |
| Record name | Phenylmethyl 2-amino-4-[(3-bromophenyl)methyl]-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1637310-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl 2-amino-4-[(3-bromophenyl)methyl]-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901114801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-amino-4-(3-bromobenzyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrrolo[3,4-d]thiazole Core: This step often involves the cyclization of a suitable thioamide with an α-halo ketone under basic conditions.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction, where a bromobenzyl halide reacts with the amino group on the pyrrolo[3,4-d]thiazole core.
Esterification: The carboxylate ester is typically formed through esterification of the carboxylic acid group with benzyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The bromobenzyl group can be reduced to a benzyl group using hydrogenation.
Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Biological Activity
Benzyl 2-amino-4-(3-bromobenzyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate (CAS No. 1637310-51-0) is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the pyrrolo-thiazole family, characterized by a pyrrole ring fused with a thiazole moiety. The synthesis typically involves multi-step processes that include benzylation and cyclization reactions. The synthetic route often yields various derivatives, which can be evaluated for biological activity.
Anticancer Activity
Recent studies have highlighted the potential of thiazole and pyrrole derivatives as anticancer agents. The structure of this compound suggests it may interact with critical cellular pathways involved in cancer proliferation.
- Mechanisms of Action :
- Inhibition of SIRT2 : Some thiazole derivatives have shown to inhibit SIRT2, an enzyme involved in deacetylation processes that can affect tumor growth. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range against SIRT2, suggesting potential for further investigation in cancer therapies .
- Cytotoxicity : Compounds related to this structure have exhibited cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. For example, thiazole derivatives have been shown to induce apoptosis in human glioblastoma cells .
Antimicrobial Activity
Thiazole-containing compounds are also recognized for their antimicrobial properties. The benzyl substitution in this compound may enhance its interaction with microbial targets.
- Efficacy Against Pathogens :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Bromobenzyl Group | Enhances lipophilicity and cellular uptake |
| Amino Group | Essential for interaction with biological targets |
| Carboxylate Functionality | May contribute to solubility and bioavailability |
Case Studies
- In Vitro Studies :
- Animal Models :
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with pyrrolo[3,4-d]thiazole structures exhibit significant anticancer properties. For instance, similar derivatives have been studied for their ability to inhibit tumor cell growth and induce apoptosis in cancer cells. Benzyl 2-amino-4-(3-bromobenzyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate could potentially act as a lead compound for developing new anticancer agents.
Antimicrobial Properties
Compounds containing thiazole and pyrrole moieties have shown promise as antimicrobial agents. Studies suggest that benzyl derivatives can enhance the efficacy against various bacterial strains. The unique structure of this compound may contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymes.
Enzyme Inhibition
The compound may serve as an inhibitor for specific enzymes involved in cancer metabolism or microbial resistance. For example, research on related compounds has highlighted their role in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both cancer cells and bacteria.
Case Studies and Research Findings
Comparison with Similar Compounds
Substituent Variations in Pyrrolo[3,4-d]thiazole Derivatives
Compound 1 : tert-Butyl 2-amino-4-((S)-sec-butyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate ()
- Substituents :
- Position 4: (S)-sec-butyl (aliphatic, branched chain).
- Position 5: tert-butyl ester (vs. benzyl ester in the main compound).
- Key Differences: The sec-butyl group introduces chirality and reduced steric bulk compared to the 3-bromobenzyl group. tert-butyl esters are hydrolytically stable but require acidic conditions for cleavage, whereas benzyl esters are cleaved via hydrogenolysis .
- Molecular Weight : 297.42 g/mol (lighter than the main compound due to smaller substituents).
Compound 2 : Tert-Butyl 2-Bromo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate ()
- Substituents: Position 2: Bromine (vs. amino group in the main compound). Position 5: tert-butyl ester.
- Lacks the 3-bromobenzyl moiety, reducing aromatic interactions in biological targets.
- Cost : Significantly high (e.g., 1g = €2,228), reflecting bromine’s impact on synthetic complexity .
Compound 3 : (S)-Benzyl 2-amino-4-isopropyl-4-methyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate ()
- Substituents: Position 4: Isopropyl and methyl groups (aliphatic, non-aromatic). Position 5: Benzyl ester (same as the main compound).
- Structural similarity score: 0.83 (indicating moderate overlap in pharmacophoric features) .
Core Heterocycle Modifications
Compound 4 : tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate ()
- Core Modification : Oxazole replaces thiazole (oxygen vs. sulfur).
- Key Differences :
Functional Group and Pharmacokinetic Implications
| Parameter | Main Compound | Compound 1 | Compound 2 |
|---|---|---|---|
| Substituent (Position 4) | 3-Bromobenzyl (aromatic, bulky) | (S)-sec-butyl (aliphatic) | None |
| Functional Group (Position 2) | Amino (H-bond donor) | Amino (H-bond donor) | Bromine (electrophilic) |
| Ester Group | Benzyl (labile to hydrogenolysis) | tert-Butyl (acid-labile) | tert-Butyl |
| Molecular Weight | Higher (estimated >350 g/mol) | 297.42 g/mol | ~300 g/mol (estimated) |
| Cost | Likely high (bromine + benzyl) | Moderate | Very high (€2,228/g) |
Q & A
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets. Prioritize targets with conserved hinge regions (e.g., PDB: 1M17) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50–100 ns) in explicit solvent (TIP3P water) to assess stability of hydrogen bonds with Lys/Arg residues .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes for halogen-substituted analogs using FEP+ in Desmond to guide synthetic prioritization .
How can researchers address low solubility during in vitro assays?
Basic Research Question
- Co-Solvent Systems : Prepare stock solutions in DMSO (≤1% v/v) and dilute in assay buffers containing cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) .
- Salt Formation : Convert the free base to hydrochloride or mesylate salts via acid-base titration, improving aqueous solubility .
- Nanoformulation : Encapsulate the compound in PEGylated liposomes or polymeric nanoparticles (PLGA) for sustained release in cell culture .
What analytical techniques are critical for confirming the compound’s stability under physiological conditions?
Advanced Research Question
- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (HO), and photolytic (ICH Q1B) conditions. Monitor degradation via UPLC-PDA-MS .
- Plasma Stability Assays : Incubate with human plasma (37°C, 24 h) and quantify parent compound loss using LC-MS/MS .
- Solid-State Stability : Perform differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS) to assess hygroscopicity and polymorphic transitions .
How does the 3-bromobenzyl substituent influence metabolic pathways?
Advanced Research Question
- Phase I Metabolism : Cytochrome P450 enzymes (e.g., CYP3A4) catalyze oxidative debromination, generating reactive intermediates. Use liver microsomes + NADPH to identify metabolites .
- Glucuronidation : The benzyl group undergoes Phase II conjugation. Inhibit UDP-glucuronosyltransferases (UGTs) with borneol to assess metabolic liability .
- Reactive Oxygen Species (ROS) Generation : Bromine release under oxidative stress may contribute to off-target cytotoxicity. Measure ROS levels via DCFH-DA assay .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
